molecular formula C11H12N2O2 B1595906 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone CAS No. 23239-13-6

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B1595906
CAS No.: 23239-13-6
M. Wt: 204.22 g/mol
InChI Key: UAYIYEKRCXWKAR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a hydroxymethyl group at position 5. The phenyl group at position 6 adds to its structural complexity and potential reactivity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors .

Future Directions

The future directions of research would depend on the specific properties and potential uses of the compound. For instance, 5-hydroxymethylfurfural (HMF) is considered a renewable chemical intermediate in the biorefinery research for the production of fuels, chemicals, and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding dihydropyridazinone using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 5-formyl-6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

    Reduction: Formation of this compound.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone: Similar structure but with a methyl group instead of a phenyl group.

    5-(Hydroxymethyl)-6-ethyl-4,5-dihydro-3(2H)-pyridazinone: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone adds to its structural complexity and potential reactivity compared to its methyl or ethyl analogs. This unique feature may enhance its binding affinity to biological targets and its overall bioactivity.

Properties

IUPAC Name

4-(hydroxymethyl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-7-9-6-10(15)12-13-11(9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYIYEKRCXWKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=NNC1=O)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23239-13-6
Record name 3(2H)-Pyridazinone, 4,5-dihydro-5-(hydroxymethyl)-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23239-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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